Introduction to (3-Methoxyphenyl)methylamine: A Versatile Synthetic Building Block
Introduction to (3-Methoxyphenyl)methylamine: A Versatile Synthetic Building Block
An In-depth Technical Guide to (3-Methoxyphenyl)methylamine for Researchers, Scientists, and Drug Development Professionals
(3-Methoxyphenyl)methylamine, also widely known as 3-methoxybenzylamine, is a primary amine that serves as a crucial intermediate and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its chemical structure, featuring a methoxy-substituted aromatic ring and a reactive aminomethyl group, imparts a unique combination of properties that make it a valuable precursor for a wide range of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, common synthetic routes, key applications in drug discovery and development, and essential safety and handling information.
Chemical Structure and Identification
The fundamental identity of (3-Methoxyphenyl)methylamine is established by its unique molecular structure and several key identifiers that are crucial for researchers and chemical procurement managers.
| Identifier | Value | Source(s) |
| IUPAC Name | (3-methoxyphenyl)methanamine | [1][2] |
| Synonyms | 3-Methoxybenzylamine, m-Methoxybenzylamine | [3][4][5][6] |
| CAS Number | 5071-96-5 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₈H₁₁NO | [1][2][3][4][5][7][8][10][11] |
| Molecular Weight | 137.18 g/mol | [2][3][7][8] |
| SMILES | COc1cccc(CN)c1 | [1][2][7][10][12] |
| InChI | 1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | [1][2][7][12] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of (3-Methoxyphenyl)methylamine is essential for its effective use in experimental design and process scale-up.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [9][10] |
| Boiling Point | 140 °C @ 37 mmHg; 141 °C @ 30 mmHg | [7][8] |
| Density | 1.072 g/mL @ 25 °C | [7] |
| Refractive Index | n20/D 1.547 | [7] |
| Solubility | Slightly soluble in water | [8][9] |
| Flash Point | 113 °C (closed cup) | [7] |
| pKa | 9.03 ± 0.10 (Predicted) | [9] |
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of (3-Methoxyphenyl)methylamine can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired scale, available starting materials, and the required purity of the final product. Two of the most common and reliable methods are Reductive Amination and the Gabriel Synthesis.
Reductive Amination of 3-Methoxybenzaldehyde
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[13][14] In this case, 3-methoxybenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is often favored for its directness and the availability of a wide range of reducing agents.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, typically aqueous ammonia or ammonium chloride.
-
The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once imine formation is complete, a reducing agent is carefully added to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[15][16]
-
The reaction is allowed to proceed until the imine is fully reduced to the amine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure to yield pure (3-Methoxyphenyl)methylamine.
Caption: Reductive Amination Workflow.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered in direct alkylation with ammonia.[17][18][19][20][21] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.
Experimental Protocol: Gabriel Synthesis
-
Alkylation of Phthalimide: Potassium phthalimide is reacted with 3-methoxybenzyl chloride or 3-methoxybenzyl bromide in a polar aprotic solvent like DMF. This Sₙ2 reaction forms N-(3-methoxybenzyl)phthalimide.[18][20]
-
Hydrolysis or Hydrazinolysis: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, though these methods can be harsh.[18] A milder and more common approach is hydrazinolysis, where the phthalimide derivative is refluxed with hydrazine (N₂H₄) in a solvent like ethanol.[17][19]
-
Work-up and Purification: After cleavage, the phthalhydrazide byproduct precipitates out and can be removed by filtration. The desired (3-Methoxyphenyl)methylamine is then isolated from the filtrate and purified by distillation.
Caption: Gabriel Synthesis Workflow.
Applications in Research and Drug Development
(3-Methoxyphenyl)methylamine is a valuable precursor in the synthesis of a multitude of pharmacologically active compounds and serves as a key building block in the development of novel therapeutics.[9][22]
-
Pharmaceutical Intermediates: It is a fundamental component in the synthesis of various pharmaceuticals. A notable application is in the preparation of 6-substituted purines, which are integral to the structure of numerous antiviral and anticancer drugs.[7][8][22] The amine functionality allows for its incorporation into heterocyclic ring systems, a common motif in drug molecules.
-
Agrochemicals: The structural features of (3-Methoxyphenyl)methylamine also make it a useful intermediate in the development of new agrochemicals, where precise molecular architectures are required for targeted biological activity.[9]
-
Scaffold for Drug Discovery: The methoxy-substituted phenyl ring and the primary amine handle provide a versatile scaffold for chemical modification. This allows medicinal chemists to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. For instance, related structures like 4-hydroxy-3-methoxybenzylamine are precursors to capsaicin analogs investigated for pain management.[23]
Reactivity and Chemical Behavior
The chemical reactivity of (3-Methoxyphenyl)methylamine is dominated by its primary amine group and influenced by the electronic effects of the methoxy-substituted aromatic ring.
-
Nucleophilicity of the Amine: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a good nucleophile. It readily participates in reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).[22]
-
-
Influence of the Methoxy Group: The methoxy group (-OCH₃) at the meta position is an electron-donating group through resonance and an electron-withdrawing group through induction. This electronic influence can affect the reactivity of the aromatic ring in electrophilic substitution reactions and can also modulate the basicity of the amine group.[22]
Safety, Handling, and Storage
Proper handling and storage of (3-Methoxyphenyl)methylamine are crucial to ensure laboratory safety and maintain the integrity of the chemical.
-
Hazard Identification: This compound is classified as hazardous. It can be harmful if swallowed, in contact with skin, or if inhaled. It is reported to cause skin irritation and serious eye irritation, with some sources indicating it can cause severe skin burns and eye damage.[7][8][9][11][24][25] It may also cause respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7][24][25]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[7][24][25]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If inhalation risk is high, a suitable respirator with a filter for organic vapors and ammonia is recommended.[7][24][25]
-
Skin and Body Protection: A lab coat or other protective clothing.[24][25]
-
-
Storage: (3-Methoxyphenyl)methylamine should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][25] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9][11]
Conclusion
(3-Methoxyphenyl)methylamine is a cornerstone chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A comprehensive understanding of its characteristics, coupled with stringent adherence to safety protocols, is paramount for harnessing its full potential in the creation of novel and impactful molecules.
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